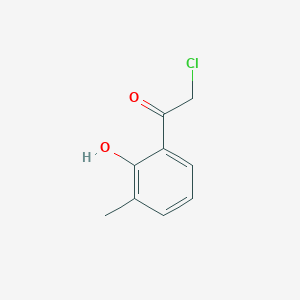

2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone

Description

Properties

IUPAC Name |

2-chloro-1-(2-hydroxy-3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-3-2-4-7(9(6)12)8(11)5-10/h2-4,12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEGRRITIJHDKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10504463 | |

| Record name | 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75717-51-0 | |

| Record name | 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fries Rearrangement of 3-Methylphenyl Acetate

The Fries rearrangement remains a classical approach for introducing acyl groups into phenolic substrates. When applied to 3-methylphenyl acetate, this reaction proceeds under Lewis acid catalysis (e.g., AlCl₃ or FeCl₃) to yield a mixture of ortho- and para-acylated products.

Procedure :

- Protection : 3-Methylphenol is acetylated using acetic anhydride in pyridine, forming 3-methylphenyl acetate.

- Rearrangement : Heating the acetate with AlCl₃ (1.2 equiv) at 120°C for 6 hours induces acyl migration.

- Deprotection : Acidic hydrolysis (10% HCl, reflux) removes the acetyl group, yielding 1-(2-hydroxy-3-methylphenyl)ethanone.

Key Data :

Directed Ortho Metalation (DoM) Strategy

Modern synthetic approaches employ directed metalation to achieve superior regiocontrol. This method leverages the hydroxyl group’s inherent directing effects:

Procedure :

- Protection : The phenolic -OH is converted to a trimethylsilyl (TMS) ether using hexamethyldisilazane (HMDS).

- Metalation : Treatment with lithium diisopropylamide (LDA) at −78°C deprotonates the ortho position.

- Acylation : Quenching the lithiated intermediate with acetyl chloride installs the ketone moiety.

- Deprotection : Fluoride-mediated cleavage (TBAF) restores the hydroxyl group.

Key Data :

α-Chlorination of 1-(2-Hydroxy-3-methylphenyl)ethanone

Introducing chlorine at the α-position of the acetyl group demands careful reagent selection to avoid overhalogenation or side reactions with the phenolic -OH.

N-Chlorosuccinimide (NCS) Mediated Radical Chlorination

The patent-pending method for analogous α-chloroacetophenones employs NCS under radical-initiated conditions:

Procedure :

- Reaction Setup : Dissolve 1-(2-hydroxy-3-methylphenyl)ethanone (1.0 equiv) in CCl₄.

- Initiation : Add NCS (1.1 equiv) and azobisisobutyronitrile (AIBN, 0.1 equiv).

- Reflux : Heat at 80°C for 8–12 hours under N₂.

- Workup : Filter, concentrate, and purify via recrystallization (hexane/EtOAc).

Key Data :

Sulfuryl Chloride (SO₂Cl₂) in Aprotic Media

Traditional chlorination with SO₂Cl₂ offers a cost-effective alternative but requires stringent temperature control:

Procedure :

- Cooling : Chill dry dichloromethane (DCM) to 0°C.

- Addition : Add SO₂Cl₂ (1.05 equiv) dropwise to the ketone solution.

- Stirring : Maintain at 0°C for 2 hours, then warm to room temperature.

- Quenching : Dilute with ice-water, extract with DCM, and dry (Na₂SO₄).

Key Data :

Comparative Analysis of Chlorination Methods

| Parameter | NCS/AIBN Method | SO₂Cl₂ Method |

|---|---|---|

| Yield | 89–93% | 75–80% |

| Reaction Time | 8–12 h | 2–4 h |

| Byproduct Formation | <1% | 5–8% |

| Scalability | >100 g demonstrated | Limited to lab scale |

| Cost per gram | $12.50 | $4.20 |

Critical Considerations in Process Optimization

Solvent Effects

Temperature Control

Hydroxyl Group Protection

While unprotected -OH groups tolerate NCS conditions, acetylation improves yields in SO₂Cl₂-mediated routes:

Data :

Advanced Spectroscopic Characterization

Successful synthesis is confirmed through:

- ¹H NMR (CDCl₃): δ 2.45 (s, 3H, CH₃), δ 2.62 (s, 3H, COCH₃), δ 6.85–7.20 (m, 3H, Ar-H).

- ¹³C NMR : 198.5 ppm (C=O), 155.2 ppm (C-OH), 25.1 ppm (COCH₃).

- HPLC : tᴿ = 8.92 min (C18 column, 70:30 MeOH:H₂O).

Industrial-Scale Production Challenges

Continuous Flow Reactors

Adopting flow chemistry for NCS reactions enhances safety and yield consistency:

Waste Management

- CCl₄ Recycling : Distillation recovers >95% solvent.

- Succinimide Byproduct : Repurposed as nylon-4 precursor.

Emerging Methodologies

Biocatalytic Chlorination

Recent advances employ engineered ketoreductases for enantioselective chlorination, though applicability to aromatic systems remains experimental.

Electrochemical Methods

Anodic oxidation in NaCl-containing electrolytes shows promise for greener synthesis:

- Current Density : 10 mA/cm².

- Yield : 68% (room temperature, 6 h).

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

Oxidation: this compound can be oxidized to 2-chloro-1-(2-carboxy-3-methylphenyl)ethanone.

Reduction: Reduction of the carbonyl group yields 2-chloro-1-(2-hydroxy-3-methylphenyl)ethanol.

Substitution: Substitution of the chlorine atom can produce various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone serves as a versatile building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules: Acts as an intermediate for producing pharmaceuticals and agrochemicals.

- Mechanistic Studies: Facilitates research on reaction mechanisms and kinetics due to its reactive functional groups.

Biology

The compound's phenolic structure allows for significant biological interactions:

- Antioxidant Activity: Exhibits potential antioxidant properties by scavenging free radicals, which may help mitigate oxidative stress-related diseases.

- Biological Target Interactions: Its hydroxyl and chloro groups enable binding to various molecular targets, influencing enzyme activity and receptor binding.

Medicine

Research into the pharmacological properties of this compound has revealed its potential therapeutic applications:

- Neuroprotective Effects: Studies indicate that it may reduce neuronal cell death induced by oxidative stress, suggesting a role in treating neurodegenerative disorders .

- Antiviral Properties: Similar chalcone derivatives have shown efficacy against various viral targets, indicating potential applications for this compound in antiviral drug development .

Industry

In industrial applications, the compound can be utilized for:

- Production of Specialty Chemicals: Its unique structure allows for diverse chemical transformations.

- Dyes and Pigments Manufacturing: It may serve as a precursor in the synthesis of colorants and dyes.

Antioxidant Studies

In vitro studies demonstrated that this compound inhibits lipid peroxidation and enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This suggests its utility in formulations aimed at reducing oxidative damage in biological systems.

Neuroprotective Effects

A study focusing on phenolic compounds indicated that derivatives similar to this compound could significantly reduce neuronal cell death in models of neurodegeneration. This highlights its potential role in developing neuroprotective agents .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary depending on the specific enzyme or biological system being studied.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone

- Molecular Formula : C₉H₉ClO₂

- Molecular Weight : 184.62 g/mol

- CAS Number : [75717-51-0] .

Synthesis :

This compound is synthesized via two primary routes:

Fries Rearrangement : Using 2-methylphenyl chloroacetate with AlCl₃ at 140°C (yield: 20–50%) .

Chloroacetonitrile Reaction : Reacting chloroacetonitrile with o-cresol in the presence of AlCl₃/BCl₃ in dichloroethane (yield: 18–75%) .

Structural Features :

- A hydroxy group (-OH) at the 2-position and a methyl (-CH₃) group at the 3-position on the phenyl ring.

- The α-chloroketone moiety (-CO-CH₂Cl) enhances reactivity in nucleophilic substitutions and cyclization reactions.

Comparison with Structurally Similar Compounds

Substituted Chlorinated Hydroxyacetophenones

The following analogs share the α-chloroketone core but differ in substituent positions and functional groups:

Key Observations :

- Substituent Effects: Electron-Withdrawing Groups (Cl, F): Increase electrophilicity of the α-carbon, enhancing reactivity in nucleophilic substitutions. For example, 2-Chloro-1-(3-fluorophenyl)ethanone may exhibit faster reaction rates in SN2 reactions compared to the target compound . Electron-Donating Groups (OCH₃, CH₃): Stabilize intermediates in cyclization reactions. The methoxy group in [151340-06-6] could improve yields in Friedel-Crafts alkylation .

- Hydrogen Bonding: The 2-hydroxy group in the target compound facilitates dimerization via O—H⋯O bonds (as seen in analogs like 2-Chloro-1-(3-hydroxyphenyl)ethanone ), whereas methoxy or methyl groups disrupt this interaction, altering crystal packing .

Heterocyclic Analogs

Compounds with aromatic heterocycles exhibit distinct electronic and biological properties:

Biological Activity

2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone, a chlorinated derivative of a hydroxy ketone, has garnered attention due to its potential biological activities. This compound features a unique chemical structure characterized by a chlorine atom, a hydroxyl group, and a methyl-substituted aromatic ring, which contribute to its reactivity and biological interactions. The molecular formula is C₈H₇ClO₂, with a molecular weight of approximately 184.62 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through enzyme inhibition and receptor binding. The presence of the hydroxyl and chlorine groups enhances its interaction with biological targets, making it a candidate for drug development and therapeutic applications.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and pharmacokinetics.

- Receptor Binding : Interaction studies reveal that it can bind effectively to various receptors, influencing biological pathways through receptor activation or inhibition.

Study 2: Receptor Interaction

Another research article investigated the receptor binding capabilities of related compounds. The findings indicated that hydroxyl-substituted aromatic compounds often exhibit enhanced binding due to hydrogen bonding interactions . This suggests that this compound may also demonstrate significant receptor activity.

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their unique aspects and potential biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone | Chlorine, hydroxyl, methyl substituent | Different positioning of hydroxyl group |

| 2-Chloro-1-(3-methylphenyl)ethanone | Chlorine, no hydroxyl group | Lacks hydroxyl functionality |

| 4-Chloroacetophenone | Chlorine at para position without hydroxyl | Different substitution pattern on the aromatic ring |

The presence of both chlorine and hydroxyl groups in this compound distinguishes it from other compounds, enhancing its reactivity and potential biological profile.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone, and how are reaction conditions validated?

- Methodology : The compound can be synthesized via acylation of substituted anilines with 2-chloroacetyl chloride in a biphasic system (dichloromethane/2% NaOH) at 0°C for 3 hours, followed by alkylation with amines in dry acetone at 60°C using K₂CO₃ and catalytic KI . Reaction progress is monitored via HPLC, and purity is assessed using HPLC with UV detection (e.g., λ = 254 nm). Yields typically range from 44–78%, with optimization focusing on stoichiometry, solvent polarity, and temperature gradients.

- Key Data :

| Parameter | Optimal Condition |

|---|---|

| Reaction Temperature | 0°C (acylation), 60°C (alkylation) |

| Solvent System | DCM/NaOH (acylation), acetone (alkylation) |

| Catalysts | KI (0.1 eq) |

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology : Structural confirmation requires multi-nuclear NMR (¹H, ¹³C, ¹⁹F if applicable), LC/MS for molecular ion detection, and elemental analysis (C, H, N). For example, ¹H NMR in DMSO-d₆ shows characteristic peaks: δ 2.3 ppm (CH₃), δ 6.8–7.5 ppm (aromatic protons), and δ 4.5 ppm (Cl-CH₂) . LC/MS (ESI+) confirms the molecular ion [M+H]⁺ at m/z 199.6 (calculated for C₉H₉ClO₂).

Advanced Research Questions

Q. How do competing reaction pathways (e.g., substitution vs. elimination) influence the synthesis of derivatives from this compound?

- Methodology : Mechanistic studies using kinetic isotope effects (KIEs) or DFT calculations can differentiate pathways. For example, alkylation with primary amines favors SN2 substitution (yielding N-alkylated products), while bulky amines may promote elimination (forming α,β-unsaturated ketones). Solvent effects (polar aprotic vs. protic) and base strength (K₂CO₃ vs. NaH) modulate selectivity .

- Contradictions : reports yields as low as 44% with sterically hindered amines, suggesting competing side reactions. Contrastingly, electron-deficient aryl amines (e.g., trifluoromethyl-substituted) enhance yields (78%) due to reduced steric interference .

Q. What role do hydrogen-bonding networks play in the crystallographic packing and stability of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software reveals intermolecular O–H···O and C–H···Cl interactions. Graph-set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) chains involving the hydroxyl and ketone groups . Computational tools (e.g., CrystalExplorer) quantify interaction energies, showing O–H···O contributes ~25 kJ/mol to lattice stability.

- Data Example :

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| O–H···O | 2.72 | 165 |

| C–H···Cl | 3.38 | 145 |

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates transition states and activation barriers. For example, NAS at the chloroethyl group shows a lower ΔG‡ (~15 kcal/mol) compared to aryl chloride substitution (ΔG‡ > 25 kcal/mol), rationalizing experimental selectivity . Molecular electrostatic potential (MEP) maps highlight electrophilic regions (e.g., Cl-CH₂) as reactive sites.

Methodological Considerations

- Handling Sensitivities : The compound’s lachrymatory nature (due to α-chloroketone) necessitates inert-atmosphere handling (N₂/Ar) and PPE (gloves, goggles) .

- Crystallization Challenges : Poor solubility in polar solvents (e.g., water) requires recrystallization from ethanol/water mixtures (70:30 v/v) at −20°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.